BenchChemオンラインストアへようこそ!

6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Sourcing 6-aryl-2-thiouracils? The 3,4-difluorophenyl regioisomer (CAS 1495041-67-2) is a critical, untested member of this class. Unlike 2,4- or 2,6-difluoro variants, its unique substitution pattern differentially modulates electronic distribution, lipophilicity, metabolic stability, and thione tautomer equilibrium—directly influencing target selectivity and oxidative desulfurization rates. This N1-unsubstituted scaffold is essential for MPO inactivation, covalent fragment screens, and FEP benchmarking. Avoid undefined risks: order this specific isomer for validated structure-activity relationship studies.

Molecular Formula C10H6F2N2OS
Molecular Weight 240.23 g/mol
CAS No. 1495041-67-2
Cat. No. B1467019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS1495041-67-2
Molecular FormulaC10H6F2N2OS
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)NC(=S)N2)F)F
InChIInChI=1S/C10H6F2N2OS/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
InChIKeyDYQZLFIOLLMPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1495041-67-2): Structural Identity and Compound-Class Context for Procurement Decisions


6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1495041-67-2) is a heterocyclic small molecule (MF: C₁₀H₆F₂N₂OS, MW: 240.23 g/mol) belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) class [1]. Its core scaffold features a 2-thioxo substituent that confers thiol/thione tautomerism and potential for covalent target engagement, a property exploited by structurally related N1-substituted-6-arylthiouracils that act as mechanism-based myeloperoxidase (MPO) inactivators [2]. The 3,4-difluorophenyl ring at the 6-position distinguishes this compound from its positional isomers (2,4-; 2,6-; and 2,3-difluorophenyl variants), with the 3,4-substitution pattern predicted to modulate electronic distribution, lipophilicity, and metabolic stability relative to alternatives [1].

Why 6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Generic Thiouracil Analogs Without Risk of Divergent Outcomes


Within the 6-aryl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, fluorine substitution pattern on the 6-phenyl ring is a critical determinant of biological target engagement, selectivity, and pharmacokinetic behavior. In the MPO inhibitor series, replacement of the C6 propyl group in propylthiouracil (PTU) with electron-rich aromatic substituents was essential to achieve selectivity for MPO over thyroid peroxidase (TPO) [1]. Furthermore, oxidative desulfurization rates of thiouracil-based MPO inactivators vary dramatically across species due to differential flavin-containing monooxygenase (FMO) isoform expression, with half-lives ranging from <10 min in rat/dog microsomes to >120 min in human microsomes for the lead compound [1]. The 3,4-difluorophenyl regioisomer presents a distinct electronic environment (σₘ and σₚ Hammett influences from the two adjacent fluorine atoms) compared to 2,4-, 2,6-, or 2,3-difluorophenyl analogs, which will differentially affect π-stacking interactions with target protein aromatic residues, thione tautomer equilibrium, and susceptibility to oxidative metabolism . Substituting any positional isomer without experimental validation therefore carries undefined risk of altered potency, selectivity, and metabolic fate.

Quantitative Differentiation Evidence for 6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1495041-67-2) Relative to Structural Analogs


Regioisomeric Fluorine Substitution Pattern: 3,4-Difluorophenyl vs. 2,4-Difluorophenyl vs. 2,6-Difluorophenyl Isomers

The target compound bears a 3,4-difluorophenyl substituent, which is regioisomerically distinct from the commercially available 2,4-difluorophenyl (CAS 1493941-32-4) and 2,6-difluorophenyl (CAS 1490172-04-7) variants [1] . The 3,4-substitution pattern places both fluorine atoms on adjacent ring carbons in a coplanar orientation relative to the pyrimidinone ring, creating a unique electrostatic surface potential and dipole moment vector compared to the 2,6-isomer (fluorines in ortho positions with steric influence on the biaryl dihedral angle) or the 2,4-isomer (fluorines in meta/para relationship with mixed steric and electronic effects). This substitution pattern is absent from the well-characterized MPO inhibitor series (which uses 2,4-dimethoxyphenyl at C6) and from the DABO-class HIV-1 RT inhibitors (which rely on 2,6-difluorophenyl substitution), representing an unexplored region of chemical space [2].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Purity Specification: 98% (HPLC) vs. Industry-Standard 95% Baseline for Research-Grade Thiouracils

Leyan (上海皓鸿) supplies this compound at 98% purity (产品编号 1665137), which exceeds the 95% purity typically offered for positional isomer analogs by other vendors . The 3-percentage-point purity differential reduces the maximum total impurity burden from 5% to 2%, thereby lowering the risk of confounding biological assay results from unidentified contaminants.

Quality Control Analytical Chemistry Procurement Specification

Predicted Physicochemical Profile: Computed logP and TPSA Differentiation for Permeability and Solubility Triage

Computationally predicted physicochemical properties for the target compound and its regioisomers can be derived from the Chemscene dataset for the 2,4-difluorophenyl analog (TPSA: 48.65 Ų; Consensus logP: 2.37769) . Given the identical molecular formula and connectivity (barring fluorine positions), the 3,4-isomer is expected to exhibit a similarly low TPSA (well below the 140 Ų Veber threshold for oral bioavailability) and comparable logP (~2.4), placing it within drug-like chemical space [1]. The 3,4-substitution pattern may subtly alter logD₇.₄ relative to the 2,6-isomer due to differences in intramolecular hydrogen bonding between the ortho-fluorine and the pyrimidinone NH.

ADME Prediction Drug-likeness Cheminformatics

Class-Level Mechanistic Potential: 2-Thioxo Motif as Covalent Warhead for Irreversible Enzyme Inactivation

The 2-thioxo group in 6-aryl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones functions as a mechanism-based covalent warhead. In the MPO inhibitor series, the thiouracil scaffold undergoes MPO-catalyzed oxidation to generate a reactive sulfur species that covalently adducts to the heme prosthetic group, producing time-dependent, irreversible inhibition [1]. The lead compound PF-06282999 (containing a 5-chloro-2-methoxyphenyl C6 substituent) demonstrated an MPO IC₅₀ of 0.14 µM with >150-fold selectivity over TPO [2]. While the target compound (3,4-difluorophenyl analog) has not been directly profiled in published MPO assays, its 2-thioxo pharmacophore is identical to that of validated irreversible MPO inactivators. The 3,4-difluorophenyl substituent may confer distinct MPO binding interactions relative to the published 2,4-dimethoxyphenyl and 5-chloro-2-methoxyphenyl analogs.

Covalent Inhibitor Myeloperoxidase Thiouracil Mechanism

Synthetic Accessibility via Biginelli-Type Multicomponent Reaction: Facile Derivatization at N1 for Library Production

The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is synthetically accessible via the Biginelli reaction (acid-catalyzed cyclocondensation of a β-keto ester, aldehyde, and thiourea) or via reaction of thiourea with β-keto esters in the presence of KOH in ethanol [1] [2]. The target compound can be prepared from 3,4-difluorobenzaldehyde, ethyl acetoacetate (or equivalent β-keto ester), and thiourea, providing a modular entry point for parallel library synthesis. The free NH at the N1 position is amenable to alkylation/acylation for diversification, as demonstrated in the MPO inhibitor series where N1 substitution with hydroxyethyl or acetamide groups was critical for achieving selectivity [3].

Synthetic Chemistry Multicomponent Reaction Library Design

Optimal Research Application Scenarios for 6-(3,4-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1495041-67-2)


MPO Inhibitor Lead Discovery: SAR Exploration of 6-Aryl Substituent Effects Beyond 2,4-Dimethoxyphenyl and 5-Chloro-2-methoxyphenyl

The validated mechanism-based inactivation of MPO by 6-aryl-2-thiouracils establishes this compound class as a productive starting point for cardiovascular and inflammatory disease target discovery [1]. The 3,4-difluorophenyl group at C6 has not been explored in published MPO SAR studies, which have focused on 2,4-dimethoxyphenyl and 5-chloro-2-methoxyphenyl variants. Screening this compound against recombinant human MPO would determine whether the 3,4-difluoro substitution pattern preserves or enhances time-dependent inactivation potency relative to known analogs. The N1-unsubstituted scaffold also enables straightforward diversification via alkylation or acylation to optimize selectivity over TPO, a key liability of first-generation thiouracil MPO inhibitors [2].

Focused Covalent Fragment Library Construction for Thiol-Reactive Target Profiling

The 2-thioxo motif functions as a latent electrophile that can be activated by heme-containing peroxidases or under oxidative conditions [1]. This compound can serve as a covalent fragment in chemical proteomics screens aimed at identifying novel protein targets that catalyze thiouracil oxidation. The 3,4-difluorophenyl group provides a distinct mass tag (via the characteristic isotopic pattern of two fluorine atoms) for LC-MS-based target identification, differentiating it from other thiouracil fragments in multiplexed competitive ABPP (activity-based protein profiling) experiments.

Computational Docking and Free Energy Perturbation (FEP) Studies to Predict Regioisomer-Dependent Target Binding

The availability of three positional difluorophenyl isomers (2,4-, 2,6-, and 3,4-difluorophenyl) with identical molecular weight (240.23 g/mol) and molecular formula (C₁₀H₆F₂N₂OS) [1] creates an ideal system for computational benchmarking. The identical MW eliminates molecular weight-dependent artifacts in docking scores, allowing pure evaluation of electrostatic and steric contributions of fluorine position to binding affinity predictions. FEP calculations across the three isomers can prospectively rank fluorine substitution patterns for any protein target of interest, providing a rational basis for prioritizing synthesis.

Anticancer and Antibacterial Screening Panels Building on Documented 2-Thioxopyrimidinone Class Activity

Structurally related 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones have demonstrated anticancer activity against breast cancer cell lines (IC₅₀ values ranging from 3.80 to 4.70 µg/mL for the most potent analogs, compared to doxorubicin) and dual VEGFR-2/EGFRᵀ⁷⁹⁰ᴹ inhibition (IC₅₀ = 4.09–6.85 µM for optimized compounds) [1] [2]. The 3,4-difluorophenyl analog represents an untested member of this pharmacophore class and is a suitable candidate for inclusion in medium-throughput anticancer and antibacterial screening cascades to establish its potency ranking and selectivity profile relative to published congeners.

Quote Request

Request a Quote for 6-(3,4-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.